![molecular formula C10H12ClNO3 B1600342 Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 853109-70-3](/img/structure/B1600342.png)
Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, also known as CDMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Catalysis
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent regioselectivity and yields. This mechanism expands the reaction scope, highlighting the compound's utility in synthesizing highly functionalized tetrahydropyridines with potential applications in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Reductions of Activated Carbonyl Compounds
Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from this compound, show potential in enantioselective reductions of activated carbonyl compounds to alcohols. This process offers insights into the scope and structural effects influencing the efficiency of these reductions, providing a pathway for the development of new synthetic methodologies in organic chemistry (Talma et al., 1985).
Heterocyclic Chemistry
The compound serves as a precursor in the synthesis of ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, showcasing its versatility in the creation of complex heterocyclic structures. This one-step reaction demonstrates the compound's utility in expanding the toolkit for heterocyclic chemistry research (Balogh, Hermecz, Simon, & Pusztay, 2009).
Material Science
This compound and its derivatives have been explored for their complexation with metals like Cu, Co, Zn, and their application properties on polyester and nylon fabrics. The study reveals their potential use in the development of new dyes with excellent fastness and applicability to textile materials, demonstrating the compound's role in material science and engineering (Abolude, Bello, Nkeonye, & Giwa, 2021).
Heterocyclic Studies and Functional Derivatives
Ethyl pteridine-4-carboxylate and its derivatives, related to the compound in discussion, have shown significant chemical behavior and reactivity, contributing to heterocyclic studies and the synthesis of functional derivatives. These studies provide a deeper understanding of the compound's chemical properties and potential applications in synthesizing novel heterocyclic compounds (Clark, 1967).
properties
IUPAC Name |
ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZMBUONONUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470504 | |
Record name | Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
853109-70-3 | |
Record name | Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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